3,4-dihydro-2H-pyrrole 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
24423-88-9 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C4H7NO/c6-5-3-1-2-4-5/h3H,1-2,4H2 |
InChI Key |
SIZSLAYQYNQFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=[N+](C1)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Material Science
A. Polymerization Processes
One of the most significant applications of 3,4-dihydro-2H-pyrrole 1-oxide is in controlled radical polymerization techniques. The compound serves as a nitroxide radical that facilitates nitroxide-mediated polymerization (NMP), allowing for the synthesis of polymers with precise molecular weights and narrow distribution. This method is particularly advantageous for creating polymers with specific functionalities that can be tailored for biomedical applications .
B. Nanomaterials
Research indicates that derivatives of this compound can be self-assembled on gold nanoparticles. This assembly enhances the reactivity of the nanoparticles, significantly improving reaction rates in various catalytic processes. For instance, studies have shown that gold nanoparticles modified with this compound exhibited a reaction rate that was 137 times higher than unmodified counterparts .
Organic Synthesis
A. Electron Transfer Reactions
The compound plays a crucial role in electron transfer reactions within organic donor-acceptor systems. Its stability allows it to participate in photoinduced electron transfer processes, which are essential for developing advanced materials in solar energy conversion and spintronics. The ability to control radical pair lifetimes using stable radicals like this compound opens new avenues for optimizing these reactions .
B. Synthesis of Complex Molecules
This compound has been utilized in the synthesis of complex organic molecules through various radical reactions. Its stability under different reaction conditions makes it an ideal candidate for facilitating radical reactions that lead to the formation of diverse chemical structures .
Biomedical Research
A. Antioxidant Properties
The antioxidant capabilities of this compound have been explored in biological systems. Studies suggest that this compound can scavenge free radicals effectively, making it a potential candidate for therapeutic applications aimed at combating oxidative stress-related diseases .
B. Drug Development
The unique properties imparted by this compound have led to its investigation in drug development processes. Its ability to stabilize radical species could enhance the efficacy and stability of pharmaceutical formulations, particularly those targeting oxidative damage or inflammation .
Chemical Reactions Analysis
[3+2] Cycloadditions with Alkenes
This nitrone participates in 1,3-dipolar cycloadditions with alkenes, forming five-membered heterocycles. A DFT study at the B3LYP/6-31G(d) level revealed:
-
Mechanism : Concerted but asynchronous pathway, with bond formation occurring unevenly at the transition state .
-
Regioselectivity : Governed by local Parr reactivity indices, favoring attack at the nitrone's oxygen and carbon atoms .
-
Stereochemical Outcomes :
| Product | Activation Barrier (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Stability |
|---|---|---|---|
| P2 | 20.3 | -15.8 | Most stable |
| P4 | 21.1 | -14.2 | Moderately stable |
Figure 1 : Dominant products (P2 , P4 ) exhibit lower activation barriers and higher exothermicity compared to alternatives .
Kinetic Reactivity in Cycloadditions
Kinetic studies with strained alkynes (e.g., BARAC) demonstrated pseudo-first-order behavior:
| Nitrone Concentration (M) | Observed Rate Constant (s⁻¹) |
|---|---|
| 1.1 × 10⁻³ | 4.38 × 10⁻² |
| 1.0 × 10⁻³ | 3.92 × 10⁻² |
| 0.9 × 10⁻³ | 3.61 × 10⁻² |
Reactions in dichloromethane showed enhanced rates due to solvent polarity stabilizing dipolar intermediates .
Cycloadditions with Acetylenic Diesters
The nitrone reacts with dimethyl acetylenedicarboxylate (DMAD), forming isoxazolidine derivatives via strain-promoted [3+2] cycloaddition. Key features include:
-
Product Structure : Bicyclic adducts with retained stereochemistry .
-
Driving Force : Relief of ring strain in the nitrone and alkyne .
Nucleophilic Additions
The nitrone’s electron-deficient nature facilitates nucleophilic attacks:
-
Site Selectivity : Primarily at the α-carbon adjacent to the N-oxide group .
-
Example : Reaction with Grignard reagents forms substituted pyrrolidines, confirmed by X-ray crystallography .
Comparative Reactivity with Analogues
| Nitrone | Reactivity with O₂⁻- (Half-Life) | Cycloaddition Rate (Relative) |
|---|---|---|
| 3,4-Dihydro-2H-pyrrole 1-oxide | 12–15 min | 1.0 (Reference) |
| DEPMPO (Phosphorylated analogue) | >40 min | 0.8 |
The base nitrone shows moderate radical stabilization but lower persistence compared to phosphorylated derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
Steric Modifications
- 2,2-Dialkyl Derivatives :
- Example : 2,2-Diethyl-5-isopropyl-3,4-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole 1-oxide (8c) exhibits enhanced steric shielding, increasing resistance to reduction. Its melting point (87–90°C) and IR absorption (1592 cm⁻¹, C=N stretch) reflect stabilized nitrone character .
- Comparison : Bulkier substituents (e.g., tert-butyl groups in 2,5-di-tert-butyl derivatives) further hinder reduction but may reduce solubility in polar solvents .
Electronic Modifications
- Phosphorylated Derivatives: Example: 2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-oxide (C₁₆H₂₄NO₄P) incorporates electron-withdrawing phosphoryl groups, altering dipole moments and cycloaddition kinetics . Comparison: Fluorinated derivatives (e.g., 2-trifluoromethyl-3,4-dihydro-2H-pyrrole 1-oxide) show improved radical-trapping efficiency due to enhanced electrophilicity .
Functional Group Additions
- Hydroxyl and Ether Groups :
- Example : (3R,4S)-3,4-Isopropylidenedioxy-5-phenylsulfonylmethyl-3,4-dihydro-2H-pyrrole 1-oxide features a rigid dioxolane ring, confirmed by X-ray crystallography. This structure stabilizes the nitrone via intramolecular hydrogen bonding (O–H···N interactions) .
- Comparison : Hydroxymethyl substituents (e.g., in 2,2-diethyl-3,4-bis(hydroxymethyl) derivatives) improve water solubility, facilitating biological applications .
Application-Driven Comparisons
Spin-Trapping Efficiency
- DMPO (5,5-Dimethyl-1-pyrroline N-oxide) : The gold standard for spin-trapping, DMPO’s methyl groups stabilize adducts but limit trapping of superoxide (•O₂⁻) due to competitive degradation .
- Membrane-Specific Probes (e.g., diC12PO) : Long alkyl chains (C₁₂) anchor nitrones in lipid bilayers, enabling detection of lipid-derived radicals .
Structural and Spectroscopic Data
Key NMR and IR Signatures
Q & A
(Basic) What are the common synthetic routes for 3,4-dihydro-2H-pyrrole 1-oxide derivatives?
The synthesis typically involves condensation reactions of aliphatic nitro compounds with α,β-unsaturated carbonyl compounds , followed by reductive cyclization of intermediate nitroaldehydes or nitroketones . For example, derivatives like (E)-2,4,4-trimethyl-2-(2-(naphthalen-1-yl)vinyl)-3,4-dihydro-2H-pyrrole 1-oxide are synthesized using MnO₂ in tetrahydrofuran, followed by purification via alumina chromatography . Reaction conditions (e.g., solvent choice, temperature, and catalyst) significantly influence yields and purity.
(Advanced) How can reaction conditions be optimized to improve yields in the synthesis of fluorescent aldonitrones?
Optimization involves adjusting reaction time, stoichiometry, and catalyst selection . For instance, extending reaction time from 24 to 48 hours in acrylaldehyde condensation reduced yields from 65% to 48% due to side reactions, highlighting the need for precise timing . Additionally, steric hindrance from substituents (e.g., naphthalene groups) may necessitate milder conditions or alternative catalysts like TsOH for cyclization . Methodological refinements, such as using anhydrous solvents and controlled reagent addition, are critical to minimizing byproducts .
(Basic) What spectroscopic techniques are used to confirm the structure of synthesized derivatives?
IR spectroscopy identifies functional groups (e.g., C=N absorption at ~1540–1606 cm⁻¹) . ¹H/¹³C NMR provides detailed structural insights, such as coupling constants (e.g., vinyl proton coupling at J = 16 Hz) and chemical shifts (e.g., aromatic protons at δ 6.8–8.5 ppm) . X-ray crystallography resolves molecular geometry (e.g., bond angles and spatial arrangement of anthracene-substituted derivatives) . Elemental analysis validates stoichiometry (e.g., C, H, N content) .
(Advanced) How do unexpected byproducts form during nitro-containing derivative synthesis, and how can they be mitigated?
Unexpected products, such as 4-(1,3-dioxolan-2-yl)-2-(naphthalen-1-yl)butanenitrile, arise from nitro group reduction instead of hydroxylamine formation. This is attributed to cyanide stabilization of intermediate anions during Zn/NH₄Cl reductions . Mitigation strategies include:
- Avoiding strongly reducing conditions.
- Using protecting groups for sensitive functionalities.
- Screening alternative catalysts (e.g., Pd/C under H₂) to control reaction pathways .
(Basic) What role do hydrophilic groups play in the design of spin traps?
Hydrophilic groups (e.g., carboxyl or methoxy) enhance water solubility , crucial for biochemical applications. For example, 5-(4-methoxynaphthalen-1-yl) derivatives exhibit improved aqueous compatibility, enabling radical detection in physiological environments . Solubility modifications must balance polarity to avoid disrupting the nitrone’s radical-capturing efficiency .
(Advanced) What challenges arise when introducing fluorescent moieties into aldonitrones, and how can they be addressed?
Key challenges include fluorescence quenching by nitroxide groups and steric hindrance from bulky substituents. Strategies include:
- Spatial separation of fluorophores from the nitrone group to minimize electronic interactions .
- Using rigid linkers (e.g., vinyl or ethynyl groups) to reduce conformational flexibility and enhance fluorescence .
- Screening alternative fluorophores (e.g., dansyl or anthracene derivatives) for optimal quantum yields .
(Basic) How does the nitroxide group affect fluorescence quantum yield in spin trap adducts?
The nitroxide group induces fluorescence quenching via electron or energy transfer mechanisms. For example, dansyl-labeled derivatives show a 50% reduction in quantum yield upon nitroxide formation . This property is exploited to detect radicals indirectly by monitoring fluorescence attenuation .
(Advanced) How can solubility of derivatives be enhanced without compromising radical capture efficiency?
Introducing polar substituents (e.g., -COOH, -OH) at non-reactive positions improves solubility. For example, 2-(4-methoxynaphthalen-1-yl) derivatives maintain radical reactivity while achieving 83% yield in aqueous-phase syntheses . Computational modeling predicts steric and electronic effects of substitutions to guide rational design .
(Basic) What are key considerations in experimental design for evaluating radical capture efficiency?
- Radical source selection : Use standardized generators (e.g., UV photolysis of H₂O₂) .
- ESR parameter calibration : Optimize microwave power and modulation amplitude for spin adduct detection .
- Control experiments : Compare with established spin traps (e.g., DMPO) to validate sensitivity .
(Advanced) How do structural modifications influence spin adduct stability in ESR studies?
Electron-withdrawing groups (e.g., -NO₂) stabilize nitroxide radicals, extending adduct half-lives. Conversely, bulky substituents (e.g., anthracene) may sterically hinder radical addition, reducing capture rates . Crystal packing analysis (e.g., Pbca space group in 14d) reveals how molecular geometry affects spin-spin interactions and detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
